molecular formula C17H20N2O4S B4857095 N-(4-ethoxybenzyl)-2-[(methylsulfonyl)amino]benzamide

N-(4-ethoxybenzyl)-2-[(methylsulfonyl)amino]benzamide

Katalognummer B4857095
Molekulargewicht: 348.4 g/mol
InChI-Schlüssel: XDKIGXADGZPXDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-ethoxybenzyl)-2-[(methylsulfonyl)amino]benzamide, also known as EMA401, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications. EMA401 is an orally active, highly selective, and potent inhibitor of the voltage-gated sodium channel Nav1.7, which is a key player in pain signaling.

Wirkmechanismus

N-(4-ethoxybenzyl)-2-[(methylsulfonyl)amino]benzamide selectively inhibits Nav1.7 by binding to a specific site on the channel. Nav1.7 is a voltage-gated sodium channel that plays a crucial role in the initiation and propagation of action potentials in nociceptive neurons. By inhibiting Nav1.7, this compound reduces the influx of sodium ions into nociceptive neurons, which reduces their excitability and thereby reduces pain sensation.
Biochemical and Physiological Effects:
This compound has been shown to be effective in reducing pain sensation in preclinical models of neuropathic pain, inflammatory pain, and cancer pain. This compound has also been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed at therapeutic doses. This compound has a half-life of around 4 hours in rats and is metabolized primarily by cytochrome P450 enzymes.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-ethoxybenzyl)-2-[(methylsulfonyl)amino]benzamide has several advantages for lab experiments, including its high selectivity for Nav1.7, its oral bioavailability, and its well-tolerated nature in preclinical studies. However, this compound has some limitations for lab experiments, including its relatively low yield in the synthesis process and its potential for off-target effects at high doses.

Zukünftige Richtungen

There are several potential future directions for N-(4-ethoxybenzyl)-2-[(methylsulfonyl)amino]benzamide research, including:
1. Clinical trials to evaluate the safety and efficacy of this compound in humans for the treatment of chronic pain.
2. Development of more efficient synthesis methods for this compound to improve its yield and reduce its cost.
3. Exploration of the potential of this compound for the treatment of other conditions, such as epilepsy and depression, which are also associated with Nav1.7 dysfunction.
4. Investigation of the potential for combination therapies involving this compound and other pain management drugs to improve pain relief and reduce side effects.
Conclusion:
This compound is a promising small molecule drug with potential therapeutic applications in pain management. Its selective inhibition of Nav1.7 makes it a highly attractive target for the development of novel pain management drugs. Further research is needed to evaluate its safety and efficacy in humans and to explore its potential for the treatment of other conditions.

Wissenschaftliche Forschungsanwendungen

N-(4-ethoxybenzyl)-2-[(methylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in pain management. Nav1.7 is a sodium channel that is primarily expressed in nociceptive neurons, which are responsible for transmitting pain signals. This compound selectively inhibits Nav1.7, which reduces the excitability of nociceptive neurons and thereby reduces pain sensation. This compound has been shown to be effective in preclinical models of neuropathic pain, inflammatory pain, and cancer pain.

Eigenschaften

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-2-(methanesulfonamido)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-3-23-14-10-8-13(9-11-14)12-18-17(20)15-6-4-5-7-16(15)19-24(2,21)22/h4-11,19H,3,12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDKIGXADGZPXDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ethoxybenzyl)-2-[(methylsulfonyl)amino]benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(4-ethoxybenzyl)-2-[(methylsulfonyl)amino]benzamide
Reactant of Route 3
Reactant of Route 3
N-(4-ethoxybenzyl)-2-[(methylsulfonyl)amino]benzamide
Reactant of Route 4
Reactant of Route 4
N-(4-ethoxybenzyl)-2-[(methylsulfonyl)amino]benzamide
Reactant of Route 5
Reactant of Route 5
N-(4-ethoxybenzyl)-2-[(methylsulfonyl)amino]benzamide
Reactant of Route 6
Reactant of Route 6
N-(4-ethoxybenzyl)-2-[(methylsulfonyl)amino]benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.